![molecular formula C15H12N2O2 B12121773 3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 97174-77-1](/img/structure/B12121773.png)

3-benzyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

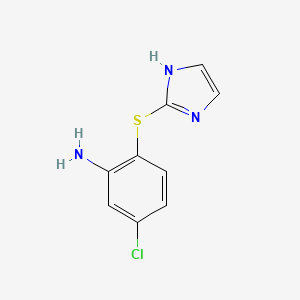

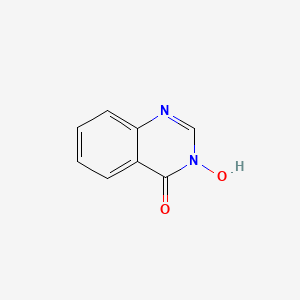

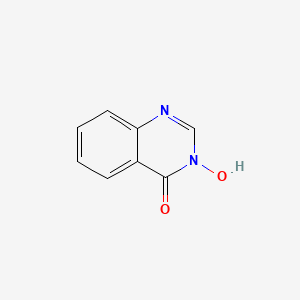

3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona es un compuesto heterocíclico que pertenece a la familia de las piridopirimidinas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona se puede lograr mediante una reacción multicomponente que involucra 4H-pirido[1,2-a]pirimidina-2-hidroxi-4-ona, β-naftol y aldehídos aromáticos sustituidos. Este método es altamente eficiente y produce el compuesto deseado en rendimientos moderados a buenos . Otro método implica la calcogenación C-3 sin metales (sulfenilación y selenilación) de 4H-pirido[1,2-a]pirimidin-4-ona, que procede bajo condiciones de reacción suaves y se puede ejecutar a escala de gramos .

Métodos de producción industrial: Los métodos de producción industrial para 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona no están bien documentados en la literatura. Las rutas de síntesis mencionadas anteriormente se pueden adaptar para la producción a gran escala con una optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

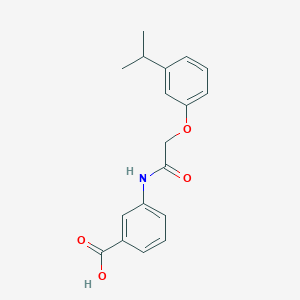

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona incluyen β-naftol, aldehídos aromáticos sustituidos y agentes calcogenantes como las hidrazidas de arilsulfonilo . Las reacciones suelen proceder bajo condiciones suaves, a menudo en presencia de un catalizador o en condiciones libres de metales.

Productos principales: Los productos principales formados a partir de las reacciones de 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona incluyen varios derivados sustituidos con diferentes grupos funcionales introducidos en posiciones específicas del anillo piridopirimidínico .

Aplicaciones Científicas De Investigación

3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos. En biología y medicina, ha mostrado potencial como agente antimicrobiano, antitumoral, antiinflamatorio y antiviral . La capacidad del compuesto para inhibir enzimas y receptores específicos lo convierte en un candidato valioso para el desarrollo de fármacos y aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción de 3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona implica su interacción con objetivos moleculares como enzimas y receptores. Por ejemplo, se ha demostrado que inhibe la actividad de ciertas quinasas y proteasas, lo que lleva a la interrupción de los procesos celulares y la inducción de apoptosis en las células cancerosas . La capacidad del compuesto para modular vías de señalización específicas contribuye a sus efectos terapéuticos.

Comparación Con Compuestos Similares

3-bencil-2-hidroxi-4H-pirido[1,2-a]pirimidin-4-ona es única debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen otros derivados de piridopirimidina como la pirazolo[3,4-d]pirimidina y la pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina, que también exhiben potentes actividades biológicas y se utilizan como inhibidores de quinasas . Otro compuesto relacionado es la paliperidona, que contiene una parte de piridopirimidina y se utiliza como agente antipsicótico .

Propiedades

Número CAS |

97174-77-1 |

|---|---|

Fórmula molecular |

C15H12N2O2 |

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

3-benzyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C15H12N2O2/c18-14-12(10-11-6-2-1-3-7-11)15(19)17-9-5-4-8-13(17)16-14/h1-9,18H,10H2 |

Clave InChI |

AMNSPUGKYJSVEW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=C(N=C3C=CC=CN3C2=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)

![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)

![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)

![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)

![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)